

Diflufenzoypyr-Sodium: A Technical Guide to a Semicarbazone Herbicide

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Compound of Interest

Compound Name: *Diflufenzoypyr-sodium*

Cat. No.: *B010417*

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Abstract

Diflufenzoypyr-sodium is a selective, post-emergence herbicide belonging to the semicarbazone chemical class. It is distinguished by its unique mode of action as an auxin transport inhibitor, a classification designated as Group 19 by the Weed Science Society of America.^[1] This technical guide provides an in-depth overview of **Diflufenzoypyr-sodium**, including its chemical and physical properties, mechanism of action, herbicidal efficacy, toxicological profile, and environmental fate. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support research and development activities.

Chemical and Physical Properties

Diflufenzoypyr-sodium is the sodium salt of Diflufenzoypyr. Its chemical structure and key properties are summarized in the table below.

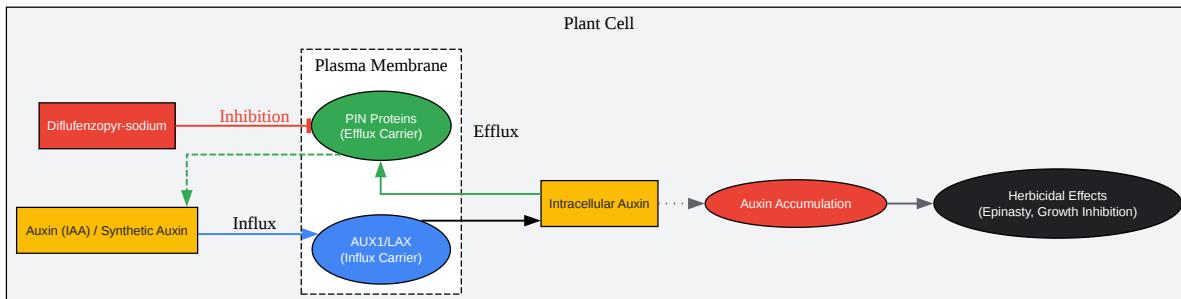
Property	Value	Reference
IUPAC Name	sodium;2-[(E)-N-[(3,5-difluorophenyl)carbamoyl]amino]cyclohex-2-en-1-yl]methylcarbonimidoyl]pyridine-3-carboxylate	[2]
CAS Number	109293-98-3	[2]
Molecular Formula	C ₁₅ H ₁₁ F ₂ N ₄ NaO ₃	[2]
Molecular Weight	356.26 g/mol	[2]
Physical State	White solid	[3]
Density	1.456 g/cm ³ at 20°C	[3]
Water Solubility	pH dependent: 63 mg/L (pH 5), 5850 mg/L (pH 7), 10546 mg/L (pH 9)	[1]
pKa	3.18	[1]

Mechanism of Action: Auxin Transport Inhibition

Diflufenzoxyr-sodium exerts its herbicidal effect by inhibiting the polar transport of auxin, a critical plant hormone that regulates numerous growth and developmental processes.[1][4] This inhibition leads to an abnormal accumulation of both naturally occurring auxin (indole-3-acetic acid, IAA) and synthetic auxin-mimicking herbicides in the meristematic tissues of susceptible plants.[1][5] This disruption of auxin homeostasis results in rapid and severe hormonal effects, such as epinasty (twisting and curling of stems and leaves), ultimately leading to plant death.[5]

Signaling Pathway

The following diagram illustrates the inhibitory effect of **Diflufenzoxyr-sodium** on the auxin signaling pathway.



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Mechanism of **Diflufenzypr-sodium** action.

Herbicidal Efficacy and Synergism

Diflufenzypr-sodium is particularly effective for the post-emergence control of a wide range of annual and perennial broadleaf weeds.^[1] A key characteristic of this herbicide is its synergistic interaction with synthetic auxin herbicides, such as dicamba.^{[1][6]} By blocking auxin transport, **Diflufenzypr-sodium** concentrates these auxin-mimicking herbicides in the meristematic sinks of the plant, thereby enhancing their efficacy and allowing for the use of lower application rates.^{[5][6]} This synergistic effect has been shown to increase weed control by 15% to over 90%, depending on the weed species and the specific auxin herbicide used.^[1]

The combination of **Diflufenzypr-sodium** and dicamba, often formulated as BAS 662H, provides effective control of many troublesome weeds in corn and other crops.^[7]

Target Weed	Herbicide Combination	Application Rate (Product/acre)	Control (%)	Reference
Palmer Amaranth (glyphosate-resistant)	Diflufenzoxyr-sodium + Dicamba	-	Increased up to 44%	[1]
Canada Thistle	Diflufenzoxyr-sodium + Dicamba	-	Generally Increased	[6]
Leafy Spurge	Diflufenzoxyr-sodium + Dicamba	-	Generally Increased	[6]
Velvetleaf	Dicamba & Diflufenzoxyr	0.0875 lb/a	-	[8]
Common Ragweed	Dicamba & Diflufenzoxyr	0.0875 lb/a	-	[8]
Giant Foxtail	Dicamba & Diflufenzoxyr	0.0875 lb/a	-	[8]

Experimental Protocols

Auxin Transport Inhibition Assay

This protocol describes a method to quantify the effect of an inhibitor on polar auxin transport using radiolabeled IAA.

Materials:

- Maize (*Zea mays*) coleoptiles or *Arabidopsis thaliana* inflorescence stems
- Agar cylinders
- Radiolabeled [³H]IAA

- **Diflufenzoxyr-sodium** solutions of varying concentrations
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

- Excise 5-10 mm segments from the sub-apical region of maize coleoptiles or *Arabidopsis* inflorescence stems.
- Prepare donor agar blocks containing a fixed concentration of [³H]IAA and varying concentrations of **Diflufenzoxyr-sodium**.
- Prepare receiver agar blocks without any additives.
- Place the apical end of the plant segment on a donor block and the basal end on a receiver block.
- Incubate the segments in a dark, humid chamber for a defined period (e.g., 4-18 hours).
- After incubation, separate the receiver blocks and place them into scintillation vials.
- Add scintillation cocktail to each vial and quantify the amount of radioactivity in the receiver blocks using a liquid scintillation counter.
- A decrease in radioactivity in the receiver blocks in the presence of **Diflufenzoxyr-sodium** indicates inhibition of polar auxin transport.

Whole-Plant Autoradiography for Herbicide Translocation

This protocol visualizes the movement of a radiolabeled herbicide within a plant.

Materials:

- ¹⁴C-labeled **Diflufenzoxyr-sodium**

- Test plants (e.g., susceptible weed species)
- Microsyringe
- Plant press
- X-ray film or phosphor imager

Procedure:

- Grow test plants to a specific growth stage (e.g., 3-4 leaf stage).
- Apply a small droplet of ^{14}C -labeled **Diflufenzoxyr-sodium** solution to a specific leaf using a microsyringe.
- Harvest plants at various time points after application (e.g., 6, 24, 48 hours).
- Carefully wash the treated leaf to remove any unabsorbed herbicide.
- Mount the entire plant on a sheet of paper and press it flat.
- Dry the pressed plant.
- Expose the dried plant to X-ray film or a phosphor imager screen in the dark for a period determined by the amount of radioactivity applied.
- Develop the film or scan the screen to visualize the distribution of the radiolabeled herbicide throughout the plant.

Toxicology Profile

Diflufenzoxyr-sodium generally exhibits low acute toxicity to mammals and other non-target organisms.

Organism	Test	Result	Toxicity Category	Reference
Rat (male)	Acute Oral LD ₅₀	1600 mg/kg	III (Low)	[5]
Rat (female)	Acute Oral LD ₅₀	2100 mg/kg	III (Low)	[5]
Rabbit	Acute Dermal LD ₅₀	>5000 mg/kg	IV (Very Low)	[5]
Rat	Acute Inhalation LC ₅₀	>5.34 mg/L	IV (Very Low)	[5]
Avian species	Acute Oral LD ₅₀	>2250 mg ae/kg	Practically Non-toxic	[5]
Small mammals	Acute Oral LD ₅₀	4000 mg/kg	Low	[5]
Honey bees	Acute Contact LD ₅₀	>25 µg/bee	Practically Non-toxic	[5]
Freshwater organisms	LC ₅₀	15 to >135 ppm ae	Slightly to Practically Non-toxic	[5]
Estuarine/Marine organisms	LC ₅₀ or EC ₅₀	18.9 to >138 ppm ae	Slightly to Practically Non-toxic	[5]

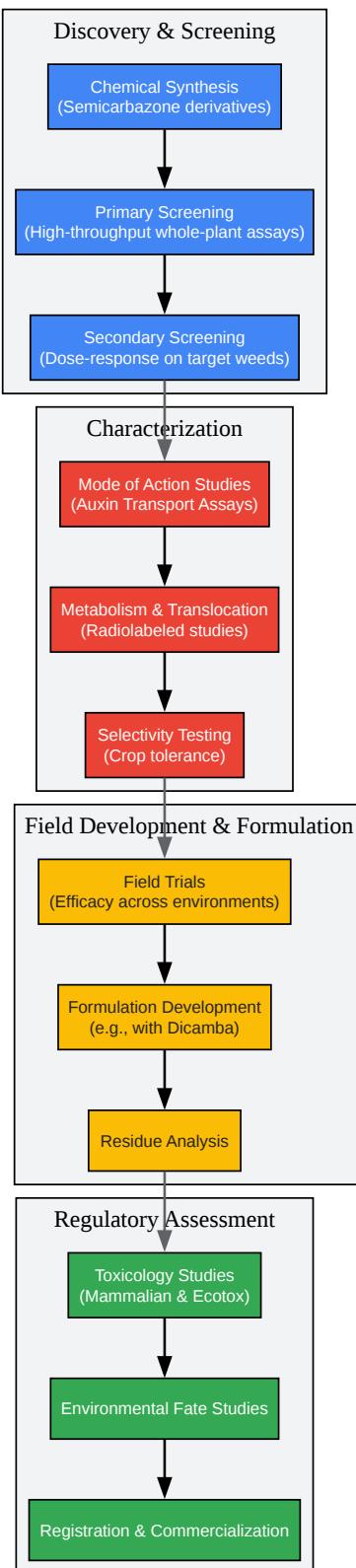
Environmental Fate

Diflufenzopyr-sodium is non-persistent in the soil environment and has a low potential for bioaccumulation.[\[9\]](#)

Parameter	Value	Reference
Hydrolysis Half-life	13 days (pH 5), 24 days (pH 7), 26 days (pH 9)	[5]
Photolysis Half-life (Water)	7 days (pH 5), 17 days (pH 7), 13 days (pH 9)	[5]
Photolysis Half-life (Soil)	14 days	[5]
Aerobic Soil Metabolism Half-life	8-10 days	[5]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	18 to 156 mL/g (Mobile to very mobile)	[5]

Herbicide Development and Evaluation Workflow

The development of a post-emergence herbicide like **Diflufenzoxyr-sodium** follows a rigorous, multi-stage process.



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Post-emergence herbicide development workflow.

Conclusion

Diflufenzoypyr-sodium is a valuable tool in modern weed management, primarily due to its unique mechanism of action and its synergistic properties with other herbicides. Its role as an auxin transport inhibitor provides an alternative mode of action to combat the evolution of herbicide resistance. Understanding its chemical properties, biological activity, and environmental behavior, as detailed in this guide, is crucial for its effective and responsible use in agricultural and non-crop settings. Further research into its precise interactions with auxin signaling components and the development of new synergistic combinations will continue to enhance its utility in sustainable agriculture.

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